molecular formula C2H5ClO3S2 B13199747 Methanesulfonylmethanesulfinyl chloride

Methanesulfonylmethanesulfinyl chloride

Cat. No.: B13199747
M. Wt: 176.6 g/mol
InChI Key: OYINQFDHMKFUAK-UHFFFAOYSA-N
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Description

Methanesulfonylmethanesulfinyl chloride is an organosulfur compound that contains both sulfonyl and sulfinyl functional groups

Preparation Methods

Methanesulfonylmethanesulfinyl chloride can be synthesized through several routes. One common method involves the chlorination of methyl thiocyanate, sodium methylthiosulfate, or dimethyl disulfide in the presence of water . Another approach is the reaction of sodium methanesulfonate with phosphorus pentachloride . These methods typically require controlled reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Methanesulfonylmethanesulfinyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with methanesulfonic acid to form methanesulfonate salts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methanesulfonylmethanesulfinyl chloride has several scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organosulfur compounds. In biology and medicine, it is studied for its potential as an alkylating agent, which can modify nucleophilic sites within biological molecules . Industrially, it is used in processes such as the production of methanesulfonate salts and other derivatives .

Mechanism of Action

The mechanism of action of methanesulfonylmethanesulfinyl chloride involves the fission of its alkyl-oxygen bonds, allowing it to react with nucleophilic sites within the intracellular milieu . This reaction can lead to the modification of biological molecules, making it a useful tool in biochemical research and potential therapeutic applications.

Comparison with Similar Compounds

Methanesulfonylmethanesulfinyl chloride can be compared to other organosulfur compounds such as methanesulfonyl chloride and methanesulfonic acid. While methanesulfonyl chloride is primarily used as a reagent in organic synthesis, methanesulfonic acid is known for its applications in green chemistry and industrial processes . The unique combination of sulfonyl and sulfinyl groups in this compound gives it distinct chemical properties and reactivity compared to these similar compounds.

Conclusion

This compound is a versatile compound with a range of applications in scientific research and industry. Its unique chemical properties make it a valuable reagent in organic synthesis, and its potential as an alkylating agent opens up possibilities for its use in biology and medicine. Further research into its properties and applications will continue to uncover new uses for this intriguing compound.

Properties

Molecular Formula

C2H5ClO3S2

Molecular Weight

176.6 g/mol

IUPAC Name

methylsulfonylmethanesulfinyl chloride

InChI

InChI=1S/C2H5ClO3S2/c1-8(5,6)2-7(3)4/h2H2,1H3

InChI Key

OYINQFDHMKFUAK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CS(=O)Cl

Origin of Product

United States

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